![molecular formula C8H4BrF5 B1349800 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide CAS No. 213203-85-1](/img/structure/B1349800.png)
2,3-Difluoro-4-(trifluoromethyl)benzyl bromide
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Overview
Description
2,3-Difluoro-4-(trifluoromethyl)benzyl bromide is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their potential applications in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can greatly influence the physical and chemical properties of these molecules, often enhancing their metabolic stability and bioavailability .
Synthesis Analysis
Scientific Research Applications
Fluorinated Moiety Integration in Organic Molecules
The integration of fluorinated moieties, particularly the trifluoromethyl group (CF3), into organic molecules significantly alters their biological activities, making this strategy highly valuable in drug design. Despite the vast progress in introducing trifluoromethyl groups to aromatic compounds, the formation of (2,2,2-trifluoroethyl)arenes remains underexplored. These CF3CH2-containing products hold potential utility in medicinal chemistry and related fields due to their capacity to act as lipophilic electron-withdrawing groups (Zhao & Hu, 2012).
Trifluoromethylation and Trifluoromethoxylation
Copper-mediated trifluoromethylation at the benzylic position using shelf-stable electrophilic trifluoromethylating reagents represents a groundbreaking approach for the rapid creation of structurally diverse medicinal candidates. This method facilitates high-yield trifluoromethylation under mild conditions across a wide array of benzyl bromides, showcasing its utility in drug discovery (Kawai et al., 2011). Additionally, the nucleophilic displacement of the trifluoromethoxy group from activated aromatic rings, such as benzyl bromide and cinnamyl bromide, under microwave irradiation leads to the formation of aliphatic trifluoromethyl ethers, marking the first example of such a transformation (Marrec et al., 2010).
Benzylic Bromination Enhancements
The use of N-bromosuccinimide in (trifluoromethyl)benzene, with photochemical activation, offers a cleaner, rapid, and high-yielding alternative to traditional bromination reactions. This method replaces conventional, more toxic solvents with less-toxic (trifluoromethyl)benzene, highlighting an advancement in the safety and efficiency of benzylic brominations (Suarez et al., 2009).
Synthesis of Fluorinated Nucleosides
The synthesis of novel purine-modified 2',3'-dideoxy-2',3'-difluoro-D-arabinonucleosides, including fluorinated analogs of key therapeutic agents, showcases the importance of fluorine in drug development. This process utilizes anion glycosylation reactions, emphasizing the role of fluorinated compounds in creating more effective and potentially more stable pharmaceutical agents (Sivets et al., 2019).
Mechanism of Action
Target of Action
Benzyl bromides are generally known to be versatile building blocks in organic synthesis, often used in reactions such as cross-coupling .
Mode of Action
Benzyl bromides are typically involved in nucleophilic substitution reactions, where the bromide ion is displaced by a nucleophile .
Result of Action
It has been used in the synthesis of chemokine antagonists , suggesting it may have potential applications in the development of therapeutic agents.
Action Environment
Like other benzyl bromides, it should be stored under inert gas at 2–8 °c .
properties
IUPAC Name |
1-(bromomethyl)-2,3-difluoro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-3-4-1-2-5(8(12,13)14)7(11)6(4)10/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCQGNZVBJMHGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371820 |
Source
|
Record name | 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
213203-85-1 |
Source
|
Record name | 2,3-Difluoro-4-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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